molecular formula C17H17N3O2 B14934350 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

Katalognummer: B14934350
Molekulargewicht: 295.34 g/mol
InChI-Schlüssel: DXGOQWZXDSWSSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic organic compound that features both an indole and a pyridine moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the pyridine ring is often found in various biologically active compounds. This combination of structural features makes this compound an interesting subject for research in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The indole and pyridine derivatives are then coupled through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide: Lacks the methoxy group on the pyridine ring.

    3-(1H-indol-3-yl)-N-(4-methoxypyridin-3-yl)propanamide: Has the methoxy group at a different position on the pyridine ring.

    3-(1H-indol-3-yl)-N-(6-chloropyridin-3-yl)propanamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group on the pyridine ring in 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and pharmacokinetic profile.

Eigenschaften

Molekularformel

C17H17N3O2

Molekulargewicht

295.34 g/mol

IUPAC-Name

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C17H17N3O2/c1-22-17-9-7-13(11-19-17)20-16(21)8-6-12-10-18-15-5-3-2-4-14(12)15/h2-5,7,9-11,18H,6,8H2,1H3,(H,20,21)

InChI-Schlüssel

DXGOQWZXDSWSSJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.